8-Chlorooct-1-en

Übersicht

Beschreibung

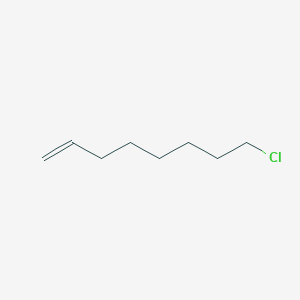

8-Chlorooct-1-ene is an organic compound with the molecular formula C8H15Cl. It is a colorless to slightly yellow liquid with a pungent odor. This compound belongs to the group of alkylating agents and is known for its ability to alkylate DNA and RNA molecules, which can lead to gene mutations or inhibition of protein synthesis .

Wissenschaftliche Forschungsanwendungen

8-Chlorooct-1-ene has several scientific research applications, including:

Wirkmechanismus

Target of Action

8-Chlorooct-1-ene is a chemical compound that belongs to the group of alkylating agents . It has been shown to be an excellent surface antigen and model system for demonstrating the interaction between antigen and antibody in dilution, sensitivity, and analyte detection .

Mode of Action

8-Chlorooct-1-ene interacts with its targets, the antigens, and forms a complex that can be detected in immunoassays . This interaction is crucial for the sensitivity and specificity of the immunoassays. Furthermore, 8-Chlorooct-1-ene is capable of alkylating DNA and RNA molecules, which may lead to gene mutations or inhibition of protein synthesis .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability . These properties could impact the bioavailability of 8-Chlorooct-1-ene.

Result of Action

The molecular and cellular effects of 8-Chlorooct-1-ene’s action primarily involve its interaction with antigens and its potential to alkylate DNA and RNA molecules . This can lead to changes in gene expression, potentially causing mutations, and can also affect protein synthesis .

Action Environment

The action, efficacy, and stability of 8-Chlorooct-1-ene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a sealed and dry environment . This suggests that temperature and moisture levels could potentially affect the stability and efficacy of 8-Chlorooct-1-ene.

Biochemische Analyse

Biochemical Properties

8-Chlorooct-1-ene plays a significant role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be an excellent surface antigen and model system for demonstrating the interaction between antigen and antibody in dilution, sensitivity, and analyte detection . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function.

Cellular Effects

The effects of 8-Chlorooct-1-ene on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating nature allows it to form covalent bonds with DNA, proteins, and other cellular components, leading to changes in gene expression and disruption of normal cellular processes . This can result in altered cell signaling pathways and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, 8-Chlorooct-1-ene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity. Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chlorooct-1-ene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 8-Chlorooct-1-ene is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its reactivity can lead to degradation over time, which may affect its efficacy in biochemical assays and experiments.

Dosage Effects in Animal Models

The effects of 8-Chlorooct-1-ene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and adverse physiological responses.

Metabolic Pathways

8-Chlorooct-1-ene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkylating nature allows it to modify enzymes and other proteins, potentially altering their activity and function . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 8-Chlorooct-1-ene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The distribution of 8-Chlorooct-1-ene within tissues can influence its biological activity and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 8-Chlorooct-1-ene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may enhance its interactions with DNA and transcription factors, while localization in the cytoplasm may influence its interactions with enzymes and other proteins.

Vorbereitungsmethoden

8-Chlorooct-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-octene with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, at a temperature range of 0-25°C. The reaction yields 8-Chlorooct-1-ene as the primary product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

8-Chlorooct-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: In the presence of nucleophiles, 8-Chlorooct-1-ene can undergo nucleophilic substitution reactions to form different products.

Oxidation Reactions: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form 8-chlorooctanoic acid.

Reduction Reactions: Reduction of 8-Chlorooct-1-ene can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of octane.

Vergleich Mit ähnlichen Verbindungen

8-Chlorooct-1-ene can be compared with other similar compounds, such as:

1-Chlorooctane: Unlike 8-Chlorooct-1-ene, 1-Chlorooctane has the chlorine atom attached to the first carbon atom.

8-Bromooct-1-ene: This compound has a bromine atom instead of chlorine.

8-Iodooct-1-ene: Similar to 8-Bromooct-1-ene, this compound has an iodine atom.

8-Chlorooct-1-ene is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

8-Chlorooct-1-ene, with the chemical formula CHCl and CAS number 871-90-9, is an aliphatic chloroalkene that has gained attention for its potential biological activities and applications in synthetic chemistry. This compound is characterized by its clear, colorless liquid form and a molecular weight of 146.66 g/mol. It is primarily utilized in polymer chemistry and as an intermediate in various organic syntheses.

The structure of 8-Chlorooct-1-ene features a chlorine atom attached to the eighth carbon of an octene chain, which influences its reactivity and biological properties. Key physicochemical properties include:

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Ranges from 2.74 to 3.72, indicating moderate lipophilicity.

- Solubility : Approximately 0.295 mg/ml, suggesting limited water solubility but favorable for organic solvents.

- Bioavailability Score : 0.55, indicating moderate absorption potential .

Biological Activity

The biological activity of 8-Chlorooct-1-ene has been explored through various studies, highlighting its potential effects on living organisms and its utility in synthetic biology.

Antimicrobial Properties

Preliminary studies have indicated that chloroalkenes like 8-Chlorooct-1-ene exhibit antimicrobial activity. Research has shown that such compounds can disrupt microbial membranes, leading to cell lysis. Specific investigations into the effectiveness of 8-Chlorooct-1-ene against certain bacterial strains are still limited but suggest a promising avenue for further exploration .

Insecticidal Activity

One significant area of interest is the use of 8-Chlorooct-1-ene in the synthesis of pheromones for pest control. The compound's structural characteristics allow it to serve as a precursor for pheromonal compounds that can disrupt mating behaviors in insects, thereby acting as a natural insecticide .

Case Studies

The biological mechanisms underlying the activity of 8-Chlorooct-1-ene are not fully elucidated but are believed to involve:

- Membrane Disruption : Similar to other chloroalkenes, it may interact with lipid bilayers, altering membrane integrity.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in microbial metabolism or insect pheromone signaling pathways.

Safety and Toxicity

Safety assessments indicate that while 8-Chlorooct-1-ene has useful applications, it also poses certain hazards:

Eigenschaften

IUPAC Name |

8-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNCRGYDKRNBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462904 | |

| Record name | 8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-90-9 | |

| Record name | 8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.